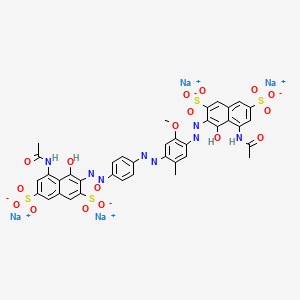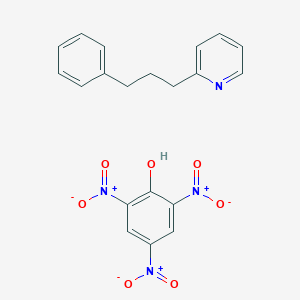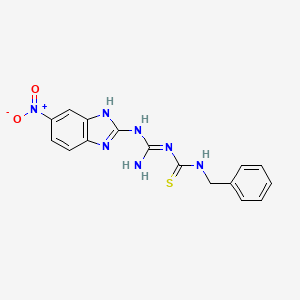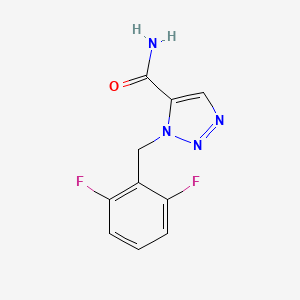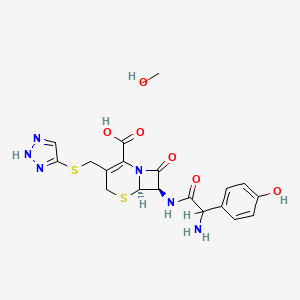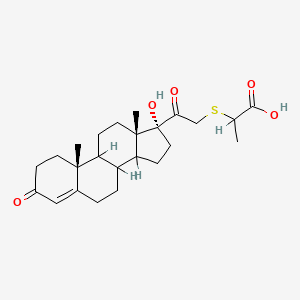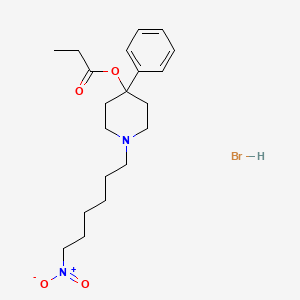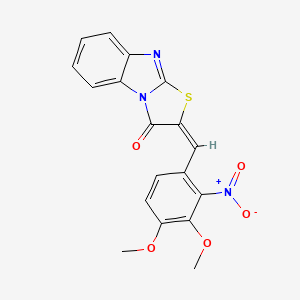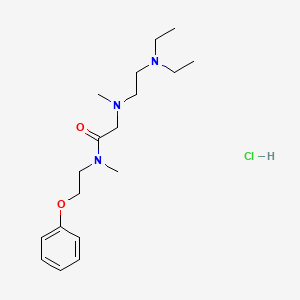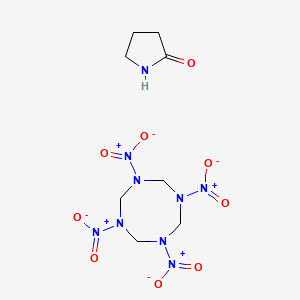
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a benzoic acid core substituted with an amino group and a hydroxypropoxy group, which is further modified with an isopropylamino group. The unique structure of this compound allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid typically involves multi-step organic reactions One common method starts with the nitration of benzoic acid to introduce a nitro group, followed by reduction to convert the nitro group to an amino group The hydroxypropoxy group can be introduced through an etherification reaction using appropriate alcohols and base catalysts
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various alkyl or acyl groups.
科学的研究の応用
2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Amino-6-(2-hydroxy-3-(methylamino)propoxy)-benzoic acid: Similar structure but with a methylamino group instead of an isopropylamino group.
2-Amino-6-(2-hydroxy-3-(ethylamino)propoxy)-benzoic acid: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
The uniqueness of 2-Amino-6-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-benzoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The isopropylamino group, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
58670-83-0 |
|---|---|
分子式 |
C13H20N2O4 |
分子量 |
268.31 g/mol |
IUPAC名 |
2-amino-6-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid |
InChI |
InChI=1S/C13H20N2O4/c1-8(2)15-6-9(16)7-19-11-5-3-4-10(14)12(11)13(17)18/h3-5,8-9,15-16H,6-7,14H2,1-2H3,(H,17,18) |
InChIキー |
SGJKTMVLGGQOGU-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC(=C1C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


